molecular formula C11H13ClN2O2S B2497204 2-Chloro-1-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one CAS No. 852389-12-9

2-Chloro-1-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one

Cat. No.: B2497204
CAS No.: 852389-12-9
M. Wt: 272.75
InChI Key: FJIUKBLQTRCQGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C11H13ClN2O2S and its molecular weight is 272.75. The purity is usually 95%.
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Scientific Research Applications

DNA Binding and Fluorescent Staining

A study highlighted the synthetic dye Hoechst 33258, a compound structurally related to piperazine derivatives, known for its strong binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. Hoechst derivatives, including those with piperazine elements, have been widely used in fluorescent DNA staining for cell biology, chromosome analysis, and nuclear DNA content evaluation via flow cytometry. This indicates the significance of such compounds in research and diagnostic applications (Issar & Kakkar, 2013).

Arylpiperazine Derivatives and Metabolism

Arylpiperazine derivatives, which have reached clinical application stages for treating conditions like depression and psychosis, undergo extensive metabolism, including CYP3A4-dependent N-dealkylation. These metabolites, which include 1-aryl-piperazines, are known for their varied effects on serotonin receptors, suggesting the broad pharmacological implications of these compounds (Caccia, 2007).

Piperazine Derivatives as Therapeutic Agents

A review of patents containing piperazine compounds revealed their significant therapeutic uses, such as antipsychotic, antihistamine, antianginal, and antidepressant activities. This demonstrates the flexibility and medicinal potential of the piperazine moiety in drug discovery and design, emphasizing the impact of substituent modification on pharmacokinetics and pharmacodynamics (Rathi, Syed, Shin, & Patel, 2016).

Anti-Mycobacterial Activity of Piperazine Analogues

Piperazine serves as a crucial building block in developing potent anti-mycobacterial compounds, with several molecules displaying activity against multidrug-resistant and extremely drug-resistant strains of Mycobacterium tuberculosis. This review elaborates on the design and structure-activity relationship (SAR) of piperazine-based anti-TB molecules, aiding in the development of safer, selective, and cost-effective treatments (Girase et al., 2020).

Safety and Hazards

The compound has the following hazard statements: H302, H312, H315, H318, H332, H335. The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .

Properties

IUPAC Name

2-chloro-1-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2S/c12-8-10(15)13-3-5-14(6-4-13)11(16)9-2-1-7-17-9/h1-2,7H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIUKBLQTRCQGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCl)C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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